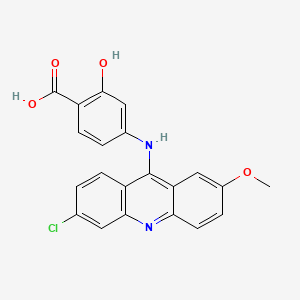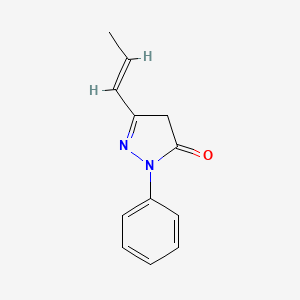
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of acridine derivatives This compound is known for its unique chemical structure, which includes a chloro-substituted acridine moiety linked to a hydroxybenzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-methoxyacridine, which is then reacted with 4-amino-2-hydroxybenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridine compounds.
Scientific Research Applications
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe for DNA and RNA studies due to its ability to intercalate between nucleic acid base pairs.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific DNA sequences in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid primarily involves its interaction with nucleic acids. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as transcription and replication. This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Quinacrine: Another acridine derivative with similar DNA intercalating properties.
Acriflavine: Known for its use as an antiseptic and its ability to bind to DNA.
Proflavine: Used in biological staining and as an antiseptic.
Uniqueness
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted acridine moiety with a hydroxybenzoic acid group enhances its ability to interact with nucleic acids and makes it a versatile compound for various applications.
Properties
CAS No. |
5409-68-7 |
|---|---|
Molecular Formula |
C21H15ClN2O4 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c1-28-13-4-7-17-16(10-13)20(14-5-2-11(22)8-18(14)24-17)23-12-3-6-15(21(26)27)19(25)9-12/h2-10,25H,1H3,(H,23,24)(H,26,27) |
InChI Key |
PLQLHEGROOQNRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)


![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)

![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)





![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)

